4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Description
Evolution of Dihydropyrimidine Chemistry
Dihydropyrimidines (DHPMs) represent one of the most versatile heterocyclic frameworks in medicinal chemistry. First synthesized via the Biginelli reaction in 1893, these compounds gained prominence in the 20th century due to their structural similarity to nucleic acid pyrimidines. Early work by Pietro Biginelli demonstrated the condensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-ones. Subsequent modifications by Kappe in the 1990s expanded the reaction’s scope, enabling access to diverse DHPM derivatives with enhanced pharmacological profiles.
The structural flexibility of DHPMs allows substitutions at positions 3, 4, 5, and 6, facilitating tailored bioactivity. For example, the introduction of electron-donating groups (e.g., methoxy) at the aryl ring (position 4) improves calcium channel modulation, while thione substitutions at position 2 enhance antimicrobial potency. The evolution of DHPM chemistry is exemplified by monastrol, a DHPM derivative identified in 1999 as a kinesin Eg5 inhibitor, which underscored the scaffold’s potential in anticancer drug discovery.
Development of 1,2,4-Oxadiazole Research
1,2,4-Oxadiazoles, first synthesized by Tiemann and Krüger in 1884, emerged as critical bioisosteres due to their metabolic stability and hydrogen-bonding capacity. These five-membered heterocycles exhibit weak aromaticity (resonance energy: ~167.4 kJ/mol) but display remarkable thermal stability when substituted at position 2. Early applications focused on their photochemical rearrangements, but the discovery of oxolamine (a 1,2,4-oxadiazole-based antitussive) in the 1960s catalyzed pharmaceutical interest.
Modern synthetic strategies include:
- Cyclization of amidoximes : Reacting amidoximes with acyl chlorides or activated esters under basic conditions.
- 1,3-Dipolar cycloaddition : Combining nitriles with nitrile oxides, optimized via microwave or solvent-free protocols.
For instance, room-temperature syntheses using KOH/DMSO systems now enable rapid access to 3,5-diaryl-1,2,4-oxadiazoles with yields exceeding 90%.
Emergence of Hybrid Heterocyclic Compounds
Hybrid heterocycles, combining pharmacophores from distinct scaffolds, represent a paradigm shift in drug design. The fusion of DHPMs with 1,2,4-oxadiazoles leverages complementary bioactivities:
- DHPMs : Antihypertensive, antiviral, and anticancer properties.
- 1,2,4-Oxadiazoles : Antimicrobial, anti-inflammatory, and CNS-modulating effects.
Notable examples include:
- Compound 12l : A dihydropyrimidine-thione/oxadiazole hybrid inhibiting SARS-CoV-2 Mpro (IC50 = 0.054 μM).
- 5,5’-Bis(oxadiazole) derivatives : Exhibiting GI50 < 10 μM against leukemia and melanoma cell lines.
These hybrids often exhibit synergistic effects, such as enhanced metal-binding capacity for targeting β-amyloid aggregates.
Historical Development of Biginelli Reaction
The Biginelli reaction remains the cornerstone of DHPM synthesis. Mechanistic studies by Kappe revealed a three-step pathway:
- Aldol condensation : Between β-ketoester and aldehyde.
- Iminium formation : Urea addition to the aldol adduct.
- Cyclization : Acid-catalyzed ring closure.
Advances in catalysis and green chemistry have transformed this reaction:
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Ce(NO3)3·6H2O | Solvent-free, 80°C | 85–92% | |
| β-Cyclodextrin-SO3H | Solvent-free, 80°C | 88–95% | |
| TBAH/DMSO | Room temperature | 90–98% |
Notably, solvent-free protocols reduce reaction times to 15–30 minutes while maintaining eco-compatibility.
Significance of Dihydropyrimidine-Thione Derivatives in Chemical Research
Dihydropyrimidine-thiones (DHPM-thiones) are sulfur-analogs of DHPMs, where the carbonyl oxygen at position 2 is replaced by a thione group. This modification:
- Enhances metal chelation : Critical for targeting viral proteases (e.g., SARS-CoV-2 Mpro).
- Improves lipophilicity : Increasing blood-brain barrier permeability for CNS applications.
Key pharmacological findings include:
- Antihypertensive activity : Compound 109 reduced systolic blood pressure by 38% at 10 mg/kg (vs. 32% for nifedipine).
- Anticonvulsant effects : Derivatives like 116–125 showed ED50 = 30 mg/kg in maximal electroshock assays.
The thione moiety also stabilizes tautomeric forms, enabling diverse binding modes in enzymatic pockets.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-12-17(20-24-19(25-28-20)13-7-5-4-6-8-13)18(23-21(29)22-12)14-9-10-15(26-2)16(11-14)27-3/h4-11,18H,1-3H3,(H2,22,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLPNTMKTHSYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione typically involves multi-step reactions:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using phosphorus oxychloride or thionyl chloride.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrimidine intermediates through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, forming sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Studies indicate that derivatives of dihydropyrimidine-thiones exhibit significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anticancer Properties
Research has demonstrated that compounds with similar structures to 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation as an anticancer drug.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in therapeutic development.
Material Science
Polymer Chemistry
The incorporation of 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione into polymer matrices has been explored to enhance the thermal stability and mechanical properties of the materials. Such modifications can lead to the development of advanced materials with tailored properties for specific applications.
Photonic Applications
Due to its unique optical properties, this compound is being investigated for use in photonic devices. Its potential as a light-emitting material could pave the way for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Agricultural Research
Pesticide Development
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Research into its efficacy against specific agricultural pests could lead to the development of new crop protection agents that are less harmful to the environment compared to conventional pesticides.
Plant Growth Regulation
There is ongoing research into the effects of similar compounds on plant growth regulation. The ability to influence plant growth could have significant implications for agricultural productivity and sustainability.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Combat resistant pathogens |
| Anticancer drugs | Induce apoptosis in cancer cells | |
| Anti-inflammatory agents | Modulate chronic disease inflammation | |
| Material Science | Polymer enhancements | Improved thermal stability |
| Photonic devices | Use in OLEDs and optoelectronics | |
| Agricultural Research | Pesticides | Environmentally friendly crop protection |
| Plant growth regulators | Increased agricultural productivity |
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
- Cancer Research : Research conducted by the National Cancer Institute found that certain dihydropyrimidine derivatives could inhibit tumor growth in vitro and in vivo models . This highlights the compound's potential application in cancer therapy.
- Material Enhancement : A study in Polymer Science demonstrated that incorporating thione derivatives into polycarbonate matrices improved their mechanical strength and thermal resistance significantly .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
4-(4-(Dimethylamino)phenyl)-5-(5-(4-Hydroxy-3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)-6-Methyl-3,4-Dihydropyrimidine-2(1H)-Thione (Compound 6a)
5-Acetyl-4-(4-Methoxyphenyl)-6-Methyl-3,4-Dihydropyrimidine-2(1H)-Thione
- Key Differences : Features an acetyl group at position 5 instead of the oxadiazole ring.
- Structural Insights : X-ray crystallography reveals a planar dihydropyrimidine ring with intermolecular hydrogen bonding involving the thione sulfur, influencing solubility .
- Synthesis: Utilizes FeCl₃ catalysis in ethanol, achieving yields >80% .
Oxadiazole-Containing Analogues
5-Methyl-6-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Thieno[2,3-d]Pyrimidine-4(3H)-Thione
- Core Difference: Replaces the dihydropyrimidine with a thieno[2,3-d]pyrimidine scaffold.
- Activity : Demonstrates antifungal activity against Candida albicans (inhibition zone: 12–15 mm) and antibacterial effects against Staphylococcus aureus .
- Synthesis: Derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid via oxadiazole ring formation .
1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Diones
- Key Feature : Incorporates a 1,3,4-oxadiazole instead of 1,2,4-oxadiazole.
- Physicochemical Properties : High melting points (220–250°C) due to extended conjugation and hydrogen bonding .
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a member of the dihydropyrimidine (DHPM) family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities supported by recent research findings.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes a dihydropyrimidine core linked to an oxadiazole moiety and methoxy-substituted phenyl groups.
Antimicrobial Activity
Recent studies have demonstrated that DHPM derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains using the agar well diffusion method and minimal inhibitory concentration (MIC) assessments.
Table 1: Antimicrobial Activity of 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Bacillus subtilis | 18 | 40 |
| Pseudomonas aeruginosa | 10 | 100 |
The compound showed notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with lower activity against Gram-negative strains like Pseudomonas aeruginosa .
Anticancer Activity
The potential anticancer effects of this compound have been explored through various in vitro assays. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
Mechanism of Action:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to decreased proliferation of cancer cells.
- HDAC Inhibition : Histone deacetylases play a role in gene expression regulation; their inhibition can reactivate tumor suppressor genes.
Table 2: Anticancer Activity Profiles
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
These results suggest that the compound exhibits promising anticancer properties with relatively low cytotoxicity to normal cells at therapeutic concentrations .
Other Biological Activities
In addition to antimicrobial and anticancer properties, the compound has shown potential in other areas:
- Antioxidant Activity : The presence of methoxy groups contributes to radical scavenging capabilities.
- Anti-inflammatory Effects : In vitro studies indicate modulation of inflammatory pathways.
Case Studies
A detailed case study involved the synthesis and biological evaluation of various DHPM derivatives including the target compound. The study highlighted:
- Synthesis Method : Biginelli reaction was employed for efficient synthesis.
- Biological Evaluation : The synthesized compounds were tested for their antimicrobial and anticancer activities, confirming the enhanced efficacy of those with oxadiazole substituents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation reactions using benzyl chlorides or chloroacetamides, followed by cyclization. For example, alkylation of intermediate thieno[2,3-d]pyrimidine derivatives with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles yields crystalline products with high melting points (200–250°C). Purification via recrystallization in ethanol or acetonitrile enhances purity (>95%) . Green chemistry approaches, such as solvent-free conditions or microwave-assisted synthesis, can improve yields (e.g., 82–84% in trifluoromethyl derivatives) while reducing reaction times .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between the oxadiazole and dihydropyrimidine moieties (e.g., torsion angles ~5–10°) .
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O at ~1668 cm⁻¹, NH/OH stretches at 3180–3448 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.68–3.82 ppm, aromatic protons at δ 6.70–7.59 ppm) .
- Elemental analysis : Validates empirical formulas (e.g., C₂₀H₁₉F₃N₂O₄S requires C:54.54%, H:4.35%, N:6.36%) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi). For example, similar oxadiazole-pyrimidine hybrids show MIC values of 8–32 µg/mL against Staphylococcus aureus . Cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity (IC₅₀ > 100 µM for non-target cells) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict substituent effects?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for key steps (e.g., cyclization or alkylation).
- Machine learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., 80°C, DMF solvent for 72% yield) .
- Substituent analysis : Hammett plots or Fukui indices quantify electron-donating/withdrawing effects of substituents (e.g., methoxy groups enhance electrophilicity at C5) .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) : Compare analogs with varied substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-hydroxyphenyl reduces antimicrobial activity by 50%) .
- Molecular docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) to identify critical interactions (e.g., hydrogen bonds with oxadiazole sulfur) .
- Metabolic stability assays : Use hepatic microsomes to assess degradation rates (e.g., t₁/₂ = 45 min in human liver microsomes) .
Q. What strategies improve stability under physiological conditions?
- Methodological Answer :
- pH stability studies : Monitor degradation via HPLC at pH 1–10 (e.g., stable at pH 7.4 but hydrolyzes at pH < 3).
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life (>24 months at −20°C) .
- Co-crystallization : Co-crystallize with cyclodextrins to improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free compound) .
Q. How can reaction mechanisms for key synthetic steps be validated?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare rates using deuterated reagents (e.g., kH/kD = 1.2 suggests proton transfer is rate-limiting in cyclization) .
- Trapping intermediates : Use in-situ FTIR or LC-MS to detect thiourea intermediates during thione formation .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbon migration via NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
